molecular formula C21H19N5O2 B12041821 3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12041821
M. Wt: 373.4 g/mol
InChI Key: NFDIJZDWYGFKCX-YDZHTSKRSA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazole derivative.

    Condensation with Indole Derivative: The final step involves the condensation of the pyrazole derivative with an indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is studied for its potential as a bioactive molecule

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-chlorophenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of 3-(4-ethoxyphenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-2-28-16-9-7-14(8-10-16)19-11-20(25-24-19)21(27)26-23-13-15-12-22-18-6-4-3-5-17(15)18/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

NFDIJZDWYGFKCX-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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